Torularhodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

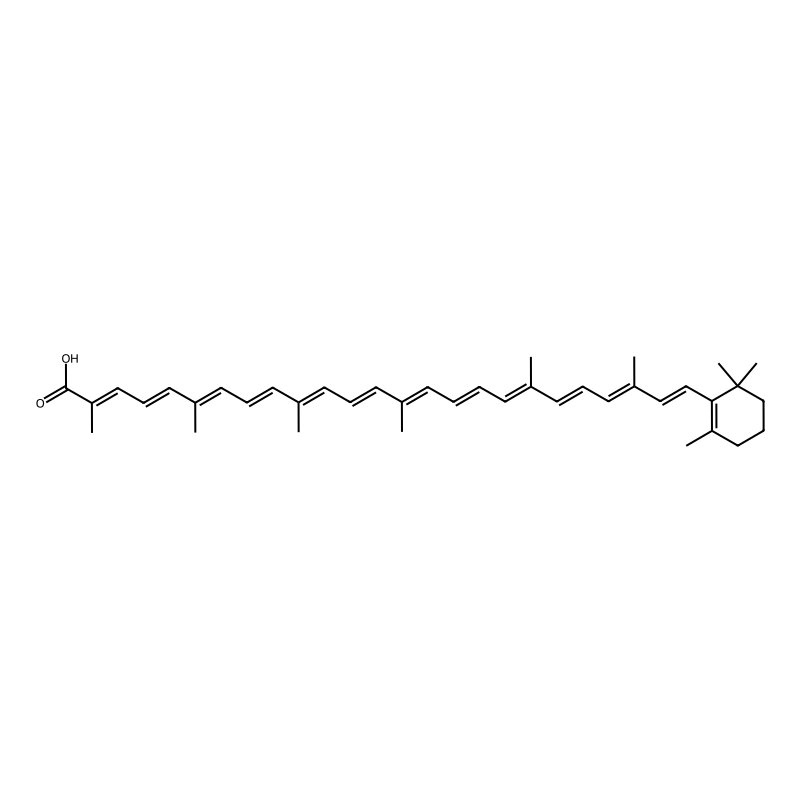

Torularhodin is a unique carotenoid pigment produced primarily by red yeasts, particularly those belonging to the Rhodotorula genus. It has the molecular formula and features a distinctive dark pink color due to its conjugated double bond system. Unlike many other carotenoids, torularhodin contains a carboxylic acid group, which enhances its polarity compared to non-polar carotenoids like β-carotene. This structural characteristic contributes to its notable antioxidant properties and potential applications in various fields, including food and cosmetics .

The biosynthesis of torularhodin begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate. This compound is then converted through a series of enzymatic reactions involving the mevalonate pathway, leading to the formation of carotenoids. Specifically, torularhodin is synthesized from γ-carotene via oxidation processes, which can be influenced by environmental factors such as light exposure and temperature .

Torularhodin exhibits significant biological activities, primarily due to its antioxidant capabilities. Studies have shown that it can scavenge free radicals, including superoxide anions, more effectively than some well-known antioxidants like β-carotene. This property suggests potential health benefits, including protective effects against oxidative stress-related diseases. Additionally, torularhodin has been investigated for its anti-inflammatory effects and may play a role in neuroprotection .

Torularhodin can be synthesized through microbial fermentation using red yeast strains such as Rhodotorula mucilaginosa and Rhodotorula glutinis. The synthesis process can be optimized by manipulating growth conditions, including carbon source selection, light exposure, and temperature adjustments. For example, higher temperatures and specific light conditions have been shown to enhance torularhodin production significantly. Extraction methods often involve the use of organic solvents or supercritical carbon dioxide extraction techniques to isolate the pigment from yeast biomass .

Due to its vibrant color and antioxidant properties, torularhodin has several applications:

- Food Industry: Used as a natural colorant in various food products.

- Cosmetics: Incorporated into skincare products for its antioxidant benefits.

- Nutraceuticals: Explored for potential health benefits related to oxidative stress reduction.

- Pharmaceuticals: Investigated for therapeutic applications due to its anti-inflammatory properties .

Research on torularhodin's interactions has focused on its antioxidant capacity and potential synergistic effects with other compounds. Studies indicate that torularhodin may enhance the efficacy of other antioxidants when used in combination, potentially leading to improved health outcomes. Its interaction with cellular pathways involved in inflammation and oxidative stress is an area of ongoing research .

Torularhodin is often compared with several other carotenoids due to its unique properties:

| Compound | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| β-Carotene | Non-polar hydrocarbon | Antioxidant; provitamin A activity | Lacks carboxylic acid group |

| Lycopene | Non-polar hydrocarbon | Antioxidant; anti-cancer properties | No provitamin A activity; red pigment |

| Astaxanthin | Contains keto groups | Strong antioxidant; anti-inflammatory | More potent than β-carotene in scavenging |

| Torulene | Similar structure but without carboxyl | Antioxidant; less polar | Precursor to torularhodin |

Torularhodin stands out due to its carboxylic acid functionality, which enhances its solubility and biological activity compared to other carotenoids lacking this feature .

Supercritical fluid extraction using carbon dioxide has emerged as the most promising green technology for torularhodin recovery from red yeast biomass [1] [2]. The development of a two-step sequential supercritical carbon dioxide extraction process represents a significant advancement in selective torularhodin isolation, achieving unprecedented purity levels while maintaining environmental sustainability.

The optimal supercritical fluid extraction protocol involves precise control of multiple parameters that directly influence extraction efficiency and selectivity. Temperature optimization studies demonstrate that 40°C provides superior results compared to 60°C, primarily due to enhanced solubility characteristics and reduced thermal degradation of the target compound [1]. At elevated temperatures, the increased molecular mobility can lead to co-extraction of unwanted carotenoids, compromising the selectivity of the process.

Pressure optimization reveals that 300 bar represents the optimal operating condition for both extraction steps. Higher pressures (400-500 bar) do not significantly improve extraction yields but increase operational costs and energy consumption [1]. The supercritical conditions at 300 bar and 40°C provide sufficient density and solvating power for efficient torularhodin extraction while maintaining process economics.

The two-step approach exploits the differential solubility characteristics of various carotenoids in supercritical carbon dioxide. The first step utilizes pure supercritical carbon dioxide to selectively remove apolar carotenoids including torulene, gamma-carotene, and beta-carotene, which show high solubility in pure carbon dioxide [1]. This preliminary step is crucial for achieving high torularhodin purity in the subsequent extraction phase.

Carbon dioxide flow rate optimization indicates that 6 liters per minute provides optimal mass transfer characteristics without excessive solvent consumption [1]. Lower flow rates result in insufficient solvent contact and reduced extraction efficiency, while higher flow rates do not proportionally improve yields but increase operational costs.

The second step incorporates ethanol as a polar co-solvent at a flow rate of 0.0005 liters per minute to enhance torularhodin extraction. Ethanol concentration must exceed 99.5% to prevent water-induced complications in the supercritical system [1]. The polar co-solvent forms hydrogen bonds with the carboxyl group present in torularhodin, significantly enhancing its solubility in the supercritical medium.

Extraction duration studies demonstrate that 60 minutes per step provides optimal balance between extraction efficiency and process economics. Extended extraction times beyond 60 minutes show minimal improvement in yields while significantly increasing processing costs [1]. The kinetic studies reveal that torularhodin extraction follows first-order kinetics with rapid initial extraction followed by asymptotic approach to equilibrium.

| Parameter | Step 1 (Apolar Carotenoid Removal) | Step 2 (Torularhodin Extraction) | Optimal Conditions |

|---|---|---|---|

| Temperature | 40-60°C | 40-60°C | 40°C |

| Pressure | 300-500 bar | 300-500 bar | 300 bar |

| CO2 Flow Rate | 6 L/min | 6 L/min | 6 L/min |

| Ethanol Co-solvent Flow Rate | None | 0.0005 L/min (≥99.5% ethanol) | 0.0005 L/min (Step 2 only) |

| Extraction Duration | 60 minutes | 60 minutes | 60 minutes each step |

| Biomass Loading | 1.5 g | Residual from Step 1 | 1.5 g initial |

| Vessel Volume | 50 mL | 50 mL | 50 mL |

Solvent Selection Strategies for Selective Recovery

The selection of appropriate solvents for torularhodin extraction requires careful consideration of polarity, selectivity, environmental impact, and compatibility with downstream processing requirements. Traditional organic solvent systems have been extensively evaluated, but emerging bio-based alternatives offer superior environmental profiles while maintaining extraction efficiency [3] [4].

Conventional organic solvent mixtures demonstrate varying degrees of extraction efficiency and selectivity. Acetone-hexane mixtures in different ratios show significant differences in performance, with the 9:1 volume ratio achieving the highest carotenoid yield of 221.88 micrograms per gram of cells [5]. The polar acetone component facilitates cell membrane permeabilization while the non-polar hexane selectively dissolves carotenoids. However, the selectivity for torularhodin remains moderate due to co-extraction of other carotenoids.

Acetone-ethyl ether combinations (1:1 volume ratio) provide comparable extraction yields of 172.19 micrograms per gram of cells with improved selectivity characteristics [5]. The ethyl ether component offers better discrimination between different carotenoid species due to its intermediate polarity. However, safety concerns associated with ethyl ether, including its high volatility and potential for peroxide formation, limit its industrial applicability.

Bio-based solvent systems represent a paradigm shift toward sustainable extraction methodologies. Ethanol-ethyl lactate-water ternary mixtures demonstrate excellent extraction performance while maintaining low environmental impact [3] [4]. These biosolvents are derived from renewable resources and exhibit minimal toxicity, making them suitable for pharmaceutical and food applications. The optimization of biosolvent composition reveals that specific ratios can achieve extraction yields exceeding 75% by weight.

Ethanol-ethyl acetate-water systems show particular promise for torularhodin recovery with high selectivity characteristics [3] [4]. The ternary mixture composition at 67:33:0 weight percent achieves optimal extraction performance from pre-treated dry biomass. The absence of water in this optimized composition prevents hydrolysis reactions while maintaining adequate polarity for torularhodin solubilization.

The selection criteria for solvent systems must encompass multiple factors beyond extraction efficiency. Environmental impact assessment reveals that bio-based solvents offer significant advantages over conventional organic systems [4]. Supercritical carbon dioxide systems provide the most favorable environmental profile with complete elimination of residual solvents in the final product.

Solvent recycling capabilities represent a critical economic consideration for industrial implementation. Bio-based solvent mixtures demonstrate excellent recyclability with minimal degradation over multiple extraction cycles [3]. Up to three consecutive extraction cycles can be performed using recycled biosolvents while maintaining extraction yields above 45% for carotenoids and 30% for lipids.

The molecular-level understanding of solvent-solute interactions provides insights for rational solvent selection. Computational modeling using conductor-like screening models reveals that torularhodin recovery is strongly influenced by hydrogen bonding interactions between the carboxyl group and solvent molecules [4]. This understanding guides the development of optimized solvent systems with enhanced selectivity.

| Solvent System | Extraction Yield (μg carotenoids/g cells) | Torularhodin Selectivity | Environmental Impact |

|---|---|---|---|

| Acetone:Hexane (1:1 v/v) | 171.74 | Moderate | Moderate (organic solvents) |

| Acetone:Ethyl ether (1:1 v/v) | 172.19 | Moderate | Moderate (organic solvents) |

| Acetone:Hexane (9:1 v/v) | 221.88 | High | Moderate (organic solvents) |

| Ethanol:Ethyl lactate:Water | Variable (up to 75% w/w) | Moderate | Low (biosolvents) |

| Ethanol:Ethyl acetate:Water | Variable (up to 75% w/w) | High | Low (biosolvents) |

| Supercritical CO2 alone | Low torularhodin recovery | Poor | Very low (green) |

| Supercritical CO2 + Ethanol | High torularhodin recovery | Excellent (>95%) | Very low (green) |

| Acetone/Methanol (7:3 v/v) | Standard method | Low | High (organic solvents) |

Cell Disruption Techniques for Enhanced Liberation

Effective cell disruption represents a critical prerequisite for successful torularhodin extraction, as the compound is intracellularly localized within lipid micelles [6] [7]. The rigid cell wall structure of red yeasts necessitates mechanical, chemical, or enzymatic disruption methods to achieve adequate compound liberation while preserving torularhodin stability.

Mechanical disruption techniques offer the most comprehensive cell wall breakdown with high reproducibility and scalability. Bead milling using glass beads with diameters of 1.0 to 1.3 millimeters achieves nearly complete cell disruption when performed overnight at 96 revolutions per minute [1]. The mechanical action generates sufficient shear forces to disrupt the glucan and chitin components of the yeast cell wall while maintaining torularhodin integrity through controlled temperature conditions.

High-pressure homogenization represents the most industrially viable mechanical disruption method, achieving 97% cell disruption efficiency through five cycles at pressures ranging from 1500 to 2000 bar [8]. The process operates at maximum temperatures of 60°C to prevent thermal degradation of heat-sensitive carotenoids. The rapid pressure drop across the homogenization valve creates intense turbulence and cavitation effects that effectively disrupt cellular structures.

Ultrasonication provides laboratory-scale cell disruption through high-frequency mechanical waves that induce cavitation effects [7]. The bubble formation and collapse generate localized high-pressure zones that disrupt cell walls. However, the efficiency is highly dependent on operating parameters including acoustic intensity, treatment duration, and temperature control. Typical disruption efficiencies range from 50% to 80% depending on optimization of these parameters.

Freeze-thaw cycling offers a simple and equipment-free approach to cell disruption through ice crystal formation and osmotic stress [7]. Multiple cycles between -20°C and ambient temperature achieve 60% to 90% disruption efficiency. The ice crystal formation physically damages cell wall structures while the osmotic pressure changes during thawing contribute to membrane permeabilization. However, the method requires extended processing times and may not achieve complete disruption.

Chemical disruption methods utilize specific reagents to solubilize or weaken cell wall components. Dimethyl sulfoxide treatment at various concentrations provides moderate disruption efficiency of 70% to 85% while maintaining relatively mild processing conditions [9]. The solvent permeabilizes cell membranes and dissolves lipid components, facilitating carotenoid release. However, complete solvent removal is essential to prevent contamination of the final product.

Enzymatic lysis offers highly specific cell wall degradation through targeted hydrolysis of structural polysaccharides [7]. Beta-glucanases and chitinases specifically cleave the primary structural components of yeast cell walls, achieving 80% to 95% disruption efficiency under controlled pH and temperature conditions. The method provides gentle processing conditions that preserve carotenoid integrity but requires careful enzyme selection and optimization.

Emerging technologies include pulsed electric field treatment and protic ionic liquids for cell disruption. Pulsed electric field application creates temporary pores in cell membranes through electroporation, achieving 30% to 60% disruption efficiency [7]. While the method offers precise control and non-thermal processing, the incomplete disruption limits its industrial applicability for torularhodin extraction.

Protic ionic liquids represent an innovative approach to cell disruption with sustainability advantages [10]. Concentrated aqueous solutions of ammonium-based protic ionic liquids achieve 80% to 95% disruption efficiency at temperatures ranging from 25°C to 65°C. The ionic liquids can be recycled and reused multiple times while maintaining extraction performance, providing both economic and environmental benefits.

| Technique | Operating Conditions | Cell Disruption Efficiency | Advantages |

|---|---|---|---|

| Bead Milling | Glass beads (1-1.3 mm), 96 rpm, overnight | ~100% (Trypan Blue staining) | Complete disruption, scalable |

| High-Pressure Homogenization | 1500-2000 bar, 60°C max, 5 cycles | ~97% (5 cycles at 1500-2000 bar) | Rapid, efficient, industrial scale |

| Ultrasonication | High-frequency waves, controlled temperature | 50-80% (conditions dependent) | Laboratory scale, controlled |

| Freeze-Thaw Cycles | Multiple cycles at -20°C to ambient | 60-90% (multiple cycles) | Simple, no equipment needed |

| Chemical Disruption (DMSO) | Various concentrations, room temperature | 70-85% (concentration dependent) | Mild conditions, selective |

| Enzymatic Lysis | Specific enzymes, controlled pH and temperature | 80-95% (enzyme specific) | Specific, mild conditions |

| Pulsed Electric Field (PEF) | High voltage pulses, short duration | 30-60% (incomplete damage) | Non-thermal, selective |

| Protic Ionic Liquids | Concentrated aqueous solutions, 25-65°C | 80-95% (conditions dependent) | Sustainable, recyclable |

Chromatographic Purification and Crystallization Protocols

Chromatographic separation techniques provide the highest purity torularhodin products required for pharmaceutical and nutraceutical applications. High-performance liquid chromatography systems equipped with photodiode array detectors enable precise separation and quantification of individual carotenoids based on their unique retention characteristics and spectral properties [11] [12].

Reverse-phase high-performance liquid chromatography using Zorbax Rx-C18 columns (4.6 × 250 millimeters, 5 micrometer particle size) provides optimal separation of torularhodin from other carotenoids [11]. The octadecyl-bonded silica stationary phase enables separation based on hydrophobicity differences, with polar compounds eluting first. Torularhodin, containing a carboxyl group, exhibits reduced hydrophobicity compared to other carotenoids, resulting in shorter retention times of approximately 12.061 minutes.

Mobile phase optimization employs acetone-water gradient systems to achieve baseline separation of all major carotenoids [11]. The gradient program initiates with 70% acetone and increases to 100% acetone over 20 minutes at a flow rate of 1 milliliter per minute. This gradient provides adequate resolution while maintaining reasonable analysis times. Temperature control at 25°C ensures consistent retention times and peak shapes.

Detection parameters utilize photodiode array systems monitoring wavelengths from 350 to 650 nanometers with specific detection at 453 nanometers for beta-carotene equivalency calculations [11]. Torularhodin exhibits maximum absorption at 498 nanometers, providing selective detection capabilities. The online spectral recording enables positive identification based on characteristic absorption spectra in addition to retention time matching.

Semi-preparative high-performance liquid chromatography enables scale-up for torularhodin isolation using larger column dimensions and increased injection volumes [12]. The BIO CAD 700 perfusion chromatography system accommodates 5-milliliter sample injections for preparative-scale purification. Multiple injections and fraction collection enable processing of larger sample quantities while maintaining separation efficiency.

Alternative purification approaches utilize silica gel cartridges with optimized elution systems. Methanol-acetone-hexane mixtures in 2:2:1 volume ratios provide effective torularhodin elution from silica stationary phases. The ternary solvent system offers intermediate polarity suitable for torularhodin recovery while discriminating against more hydrophobic carotenoids.

Crystallization protocols for torularhodin involve controlled precipitation from organic solvent solutions. The compound forms dark purple needle-like crystals when precipitated from methanol-ether or toluene solutions [13]. Crystallization temperatures of 210-212°C under vacuum conditions with some decomposition indicate the thermal sensitivity of the compound. Controlled cooling and seed crystal addition improve crystal quality and yield.

Solubility characteristics guide crystallization optimization with torularhodin showing high solubility in carbon disulfide, chloroform, and pyridine [13]. Moderate solubility in ether, benzene, and hot ethanol provides options for recrystallization procedures. The compound shows minimal solubility in methanol and is practically insoluble in petroleum ether, enabling selective crystallization approaches.

Quality control parameters for purified torularhodin include purity determination by high-performance liquid chromatography with ultraviolet detection at 450 nanometers [14]. Purity levels exceeding 95% are typically required for pharmaceutical applications. Spectral confirmation using characteristic absorption maxima in carbon disulfide (582, 541, 502 nanometers) and methanol (529, 493, 460 nanometers) provides additional quality verification [13].

| Parameter | HPLC Conditions | Alternative Method |

|---|---|---|

| Column Type | Zorbax Rx-C18 (4.6 × 250 mm, 5 μm) | Silica cartridge |

| Mobile Phase | Acetone/Water gradient | Methanol/Acetone/Hexane (2:2:1 v/v/v) |

| Flow Rate | 1 mL/min | Variable |

| Temperature | 25°C | Room temperature |

| Detection Wavelength | 453 nm (β-carotene equivalent) | 450 nm |

| Injection Volume | 20 μL | Variable |

| Gradient Program | 70-100% acetone in 20 min | Isocratic elution |

| Retention Time (Torularhodin) | 12.061 min | Variable |

Green Chemistry Approaches in Industrial-Scale Isolation

The implementation of green chemistry principles in torularhodin extraction processes addresses growing environmental concerns while meeting regulatory requirements for pharmaceutical and food applications. Sustainable extraction methodologies minimize environmental impact through reduced solvent consumption, elimination of toxic chemicals, and implementation of circular economy principles [2] [15].

Supercritical carbon dioxide extraction represents the pinnacle of green extraction technology for torularhodin recovery. The two-step process achieves 97.9% torularhodin purity while completely eliminating residual solvents in the final product [1] [2]. Carbon dioxide operates above its critical point (31.1°C, 73.8 bar) and reverts to gaseous form upon decompression, leaving no solvent residues. This characteristic makes the technology particularly suitable for pharmaceutical applications where solvent residues must be minimized according to International Council for Harmonisation guidelines.

The environmental advantages of supercritical carbon dioxide systems extend beyond solvent elimination. Carbon dioxide is non-toxic, non-flammable, and does not contribute to ozone depletion or photochemical smog formation [2]. The compound can be recycled within the extraction system, minimizing overall consumption and reducing operating costs. Furthermore, the mild operating conditions preserve thermolabile compounds while maintaining biological activity.

Bio-based solvent systems offer sustainable alternatives to conventional organic solvents while maintaining acceptable extraction performance. Ethanol-ethyl acetate-water mixtures derived from renewable resources demonstrate extraction yields up to 75% by weight with minimal environmental impact [3] [4]. These biosolvents exhibit reduced toxicity, biodegradability, and renewable sourcing compared to petroleum-derived alternatives.

Ionic liquid technologies represent emerging green chemistry approaches with unique advantages for carotenoid extraction. Protic ionic liquids based on ammonium compounds provide effective cell disruption and compound extraction while offering recyclability benefits [10]. The ionic liquids can be reused for multiple extraction cycles with minimal degradation, reducing overall solvent consumption and waste generation.

Enzyme-assisted extraction incorporates biological catalysts to enhance compound liberation while operating under mild conditions. Beta-glucanases and chitinases specifically target cell wall components, reducing the need for harsh mechanical or chemical treatments [7]. The enzymatic approach operates at moderate temperatures and physiological pH values, preserving compound integrity while minimizing energy consumption.

Ultrasound-assisted extraction utilizing bio-based solvents combines physical enhancement with green chemistry principles. The ultrasonic treatment reduces extraction times and temperatures while improving mass transfer characteristics [16]. When coupled with biosolvents, the technology provides enhanced extraction efficiency with reduced environmental impact compared to conventional methods.

Process intensification strategies integrate multiple green chemistry principles to maximize efficiency while minimizing environmental impact. The combination of enzymatic pretreatment, bio-based solvent extraction, and membrane separation creates synergistic effects that enhance overall process performance [4]. These integrated approaches reduce processing steps, energy consumption, and waste generation.

Life cycle assessment considerations evaluate the environmental impact of different extraction approaches from raw material acquisition through waste disposal. Supercritical carbon dioxide systems demonstrate the most favorable environmental profile when evaluated across all life cycle stages [2]. The elimination of solvent disposal requirements and reduced energy consumption per unit of product contribute to overall sustainability advantages.

Economic sustainability assessment reveals that green chemistry approaches often provide long-term cost advantages despite higher initial capital investments. Reduced solvent costs, elimination of waste disposal fees, and improved product quality command premium prices that offset higher equipment costs [2]. Regulatory advantages in pharmaceutical markets further enhance the economic attractiveness of green extraction technologies.

Industrial scalability assessment indicates that supercritical fluid extraction and bio-based solvent systems offer the greatest potential for large-scale implementation. Both technologies have been successfully demonstrated at pilot and commercial scales in other applications, providing confidence for torularhodin production scaling [1] [2].

| Method | Environmental Score | Torularhodin Purity (%) | Residual Solvents | Industrial Scalability | Cost Effectiveness |

|---|---|---|---|---|---|

| Supercritical CO2 (two-step) | Excellent | 97.9 ± 0.88 | None (CO2 evaporates) | High | Moderate-High |

| Bio-based Solvent Mixtures | Good | 75-90 | Minimal (biosolvents) | Moderate | Moderate |

| Ionic Liquids | Good | 80-95 | Trace amounts | Moderate | Moderate |

| Enzyme-Assisted Extraction | Very Good | 70-85 | None | High | Moderate |

| Ultrasound-Assisted Extraction | Moderate | 60-80 | Minimal | Moderate | Low |

| Conventional Organic Solvents | Poor | 50-70 | Significant concerns | High | Low |